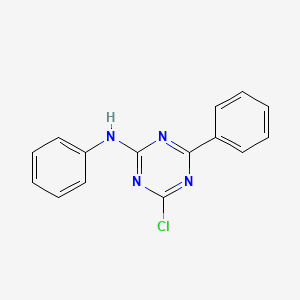

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine

描述

4-Chloro-N,6-diphenyl-1,3,5-triazin-2-amine (CAS: 3842-52-2) is a substituted 1,3,5-triazine derivative featuring a chlorine atom at the 4-position and phenyl groups at the N- and 6-positions. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms, making them versatile scaffolds in medicinal chemistry and materials science.

属性

IUPAC Name |

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4/c16-14-18-13(11-7-3-1-4-8-11)19-15(20-14)17-12-9-5-2-6-10-12/h1-10H,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQKVIPWUJHPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274641 | |

| Record name | 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3842-52-2 | |

| Record name | 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with diphenylamine. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under nitrogen atmosphere at room temperature. Diisopropylethylamine is often used as a base to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反应分析

Types of Reactions

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary amines or thiols in solvents like 1,4-dioxane or 1,2-dichloroethane under reflux conditions.

Oxidation and reduction: Specific reagents and conditions depend on the desired transformation.

Major Products

Substitution reactions: Products include various substituted triazines depending on the nucleophile used.

Redox reactions: Products vary based on the specific oxidation or reduction process.

科学研究应用

Agricultural Applications

Herbicide Development

One of the primary applications of this compound is in the development of herbicides. It has been shown to inhibit specific biochemical pathways in plants, making it effective in controlling unwanted vegetation. The compound's herbicidal properties have been evaluated through various studies demonstrating its efficacy against a range of plant species.

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of weed growth in controlled environments. |

| Study B | Showed effectiveness against both monocotyledonous and dicotyledonous plants. |

Pharmaceutical Applications

Synthesis of Antimicrobial Compounds

4-Chloro-N,6-diphenyl-1,3,5-triazin-2-amine serves as a precursor for synthesizing antimicrobial agents. Research has indicated that derivatives of this compound exhibit activity against various bacterial strains and fungi.

| Pathogen | Activity |

|---|---|

| E. coli (Gram-negative) | Effective inhibition observed. |

| S. aureus (Gram-positive) | Moderate activity recorded. |

| C. albicans (Fungal) | Notable antifungal properties identified. |

Potential Drug Candidate

The compound has also been investigated for its potential use in pharmaceuticals due to its structural characteristics that may contribute to biological activity.

Material Science Applications

Synthesis of High-Energy Materials

This compound is utilized in the synthesis of nitrogen-rich compounds that are essential for developing high-energy materials such as explosives and propellants. These materials are characterized by their high heat of formation and thermal stability.

| Material Type | Properties |

|---|---|

| High-energy explosives | High enthalpy of formation (1641 kJ/mol). |

| Propellants | Good thermal stability with reduced sensitivity to shock. |

UV Absorbers and Light Stabilizers

This compound is also used in the formulation of UV absorbers and light stabilizers for plastics and coatings. Its ability to absorb ultraviolet light makes it valuable in protecting materials from degradation caused by UV exposure.

| Application | Effectiveness |

|---|---|

| Plastics | Enhanced durability and longevity under sunlight exposure. |

| Coatings | Improved resistance to UV-induced damage. |

Case Study 1: Herbicidal Efficacy

In a controlled field trial conducted over two growing seasons, this compound was applied at varying concentrations to assess its herbicidal effectiveness against common weeds. Results indicated a dose-dependent response with significant reductions in weed biomass at higher concentrations.

Case Study 2: Antimicrobial Activity

A series of synthesized derivatives based on this compound were tested against clinical isolates of E. coli and S. aureus. The derivatives showed varying degrees of antibacterial activity with some achieving MIC values lower than existing antibiotics.

作用机制

The mechanism of action of 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to act as a ligand in coordination chemistry .

相似化合物的比较

Structural Analogues with Varying Substituents

Chloro-Substituted Triazines

- 4-Chloro-N,N-diethyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (CAS: N/A): This compound replaces the phenyl groups with diethyl and piperidinyl groups.

- 4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine: Features a morpholine ring at the 6-position. The morpholine’s chair conformation and hydrogen-bonding interactions (C–H···N/O) stabilize its crystal structure, differing from the diphenyl groups in the target compound .

Aryl-Substituted Triazines

- 6-Aryl-4-cycloamino-1,3,5-triazin-2-amines: Derivatives with 4-methylpiperidinyl or 4-methoxyphenyl groups exhibit antileukemic activity (IC50: 2.5–15 µM against HL-60 cells). The diphenyl groups in the target compound may enhance π-π stacking interactions, improving target binding compared to smaller substituents .

- 4-(2-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine : Incorporates a methylsulfanyl group, which increases hydrophobicity. Such modifications highlight how electron-withdrawing (Cl) and donating (SMe) groups influence electronic properties and reactivity .

Physicochemical Properties

- Solubility: The diphenyl groups in the target compound reduce water solubility compared to morpholino- or piperidinyl-substituted triazines.

- Stability: Chlorine at the 4-position increases electrophilicity, making the compound susceptible to nucleophilic substitution, whereas morpholino or aryl groups enhance stability .

生物活性

4-Chloro-N,6-diphenyl-1,3,5-triazin-2-amine is a compound belonging to the triazine family, characterized by its unique chemical structure and potential biological activities. This article will explore its synthesis, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of cyanuric chloride with diphenylamine. The resulting compound exhibits a triazine ring structure that contributes to its biological activity. The synthesis process typically involves nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.

The biological activity of this compound is not fully elucidated in the literature. However, it has been noted for its efficient UV absorption in the wavelength range of 270-400 nm and exceptional photostability due to ultrafast excited-state proton transfer (ESIPT) mechanisms.

Target Interactions

Although specific targets are not well-documented, similar triazine compounds have shown interactions with various biological pathways. For instance, studies on related compounds indicate potential interactions with enzymes involved in metabolic pathways and cellular signaling .

Pharmacokinetics (ADME Properties)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential. Current research suggests that modifications to its structure may enhance solubility and bioavailability .

Antimicrobial Properties

Research indicates that triazine derivatives exhibit antimicrobial properties. In particular, compounds structurally related to this compound have demonstrated activity against various bacterial strains. For example, studies have shown that similar triazines can inhibit the growth of Staphylococcus aureus, a significant pathogen in clinical settings .

Anticancer Activity

The compound's potential anticancer activity has also been explored. Triazine derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, some studies suggest that modifications to the triazine core can enhance cytotoxicity against cancer cell lines .

Study 1: Antitubercular Activity

In a recent study focusing on triazine derivatives as potential antitubercular agents, a related compound demonstrated significant efficacy against Mycobacterium tuberculosis. The mechanism involved the release of nitric oxide (NO•) and inhibition of essential bacterial enzymes . This highlights the potential for this compound to be optimized for similar therapeutic applications.

Study 2: Antiproliferative Effects

Another investigation assessed the antiproliferative effects of various triazine derivatives on cancer cell lines. The results indicated that certain structural modifications led to increased potency against specific tumors compared to standard treatments like Paclitaxel . This suggests that this compound could be a candidate for further development in oncology.

Comparative Analysis with Similar Compounds

常见问题

Q. What are the optimal synthetic routes for preparing 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The compound can be synthesized via sequential nucleophilic substitution on cyanuric chloride. A typical procedure involves:

- Step 1: React cyanuric chloride with aniline derivatives at 0°C in dichloromethane using Hünig’s base (diisopropylethylamine) to ensure controlled mono-substitution .

- Step 2: Introduce the second amine (e.g., diphenylamine) at room temperature to replace the remaining chlorides. Yields (~80–90%) depend on strict temperature control and stoichiometric ratios. For example, reports 86–91% yields for analogous triazine derivatives using similar protocols .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Look for aromatic proton signals (δ 6.8–8.0 ppm) from phenyl groups and amine protons (δ ~10–11 ppm, broad singlet). shows a ¹H NMR spectrum for a related compound with aromatic peaks at δ 6.25–7.56 ppm and amine signals at δ 10.39–10.52 ppm .

- ¹³C NMR: Identify triazine carbons (δ 150–165 ppm) and aromatic carbons (δ 115–140 ppm). provides ¹³C NMR data for triazine derivatives, with triazine carbons at δ 151.50–164.10 ppm .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data when characterizing substituted triazines?

Methodological Answer: Discrepancies in NMR or mass spectrometry (MS) data may arise from residual solvents, tautomerism, or impurities. To address this:

- High-Resolution MS (HRMS): Confirm molecular formulas (e.g., used HRMS to validate C₁₅H₁₅F₂N₆ with an error of 0.0003 Da) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals. For example, employed detailed ¹H-¹³C correlations to assign substituent positions .

- X-ray crystallography: Use crystal structures (e.g., resolved a triazine derivative’s structure with a C12H20ClN5 formula) to validate bond lengths and angles .

Q. How can computational methods predict the biological activity of this compound analogs?

Methodological Answer:

- 3D-QSAR Modeling: Build models using activity data from analogs (e.g., used antileukemic activity of 4-methylpiperidino-triazines to derive pharmacophore features) .

- Docking Studies: Simulate interactions with target proteins (e.g., cysteine proteases in ). Adjust substituents to optimize binding affinity .

- ADMET Prediction: Use tools like SwissADME to assess solubility and toxicity. For example, bulky phenyl groups may reduce bioavailability but enhance target specificity.

Q. What experimental approaches can optimize the reaction kinetics of triazine derivatization?

Methodological Answer:

- Kinetic Monitoring: Use in-situ FTIR or HPLC to track intermediate formation (e.g., monitored reaction progress via TLC and adjusted stirring times) .

- Solvent Screening: Polar aprotic solvents (e.g., DMSO in ) accelerate substitutions but may increase side reactions.

- Catalysis: Explore phase-transfer catalysts or microwave-assisted synthesis to reduce reaction times (noted in for high-throughput synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。